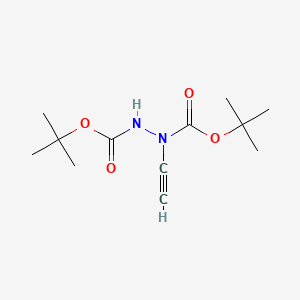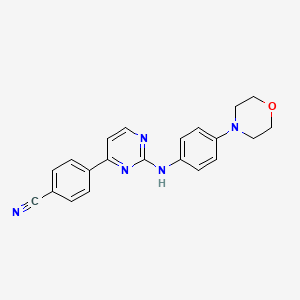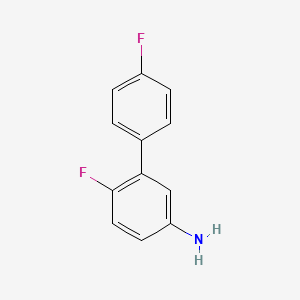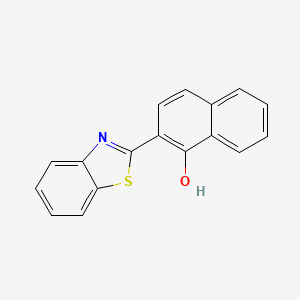![molecular formula C18H14ClN5S B13933153 [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)
[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrimidine ring, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine typically involves multi-step organic reactions. One common approach is the sequential coupling of the thiophene, pyrimidine, and imidazole moieties. The process may include:
Formation of the Thiophene Ring: Starting with a chlorinated thiophene derivative, the thiophene ring is synthesized through halogenation and subsequent substitution reactions.
Pyrimidine Ring Construction: The pyrimidine ring is formed via cyclization reactions involving appropriate precursors such as amidines or guanidines.
Imidazole Ring Attachment: The imidazole ring is introduced through nucleophilic substitution reactions, often using imidazole derivatives and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrimidine rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, resulting in amine derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the halogenated positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the substitution reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets such as enzymes and receptors.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the exploration of its pharmacological properties and potential as a drug candidate.
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism of action of [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes.
類似化合物との比較
- [4-(5-Bromo-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
- [4-(5-Fluoro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine
Comparison: Compared to its analogs, [4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine substituent may enhance the compound’s stability and binding affinity, making it a valuable candidate for further research and development.
特性
分子式 |
C18H14ClN5S |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
4-(5-chlorothiophen-2-yl)-N-(4-imidazol-1-ylphenyl)-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H14ClN5S/c1-12-10-21-18(23-17(12)15-6-7-16(19)25-15)22-13-2-4-14(5-3-13)24-9-8-20-11-24/h2-11H,1H3,(H,21,22,23) |
InChIキー |
NVZMDIXMMNKRKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C2=CC=C(S2)Cl)NC3=CC=C(C=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



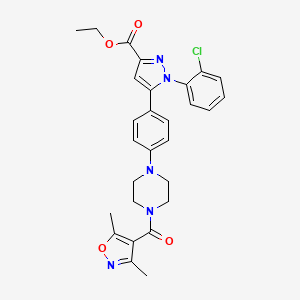
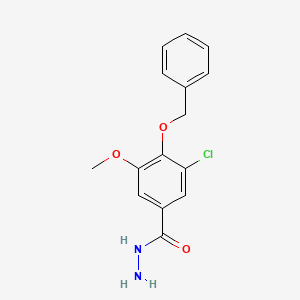
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)
![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
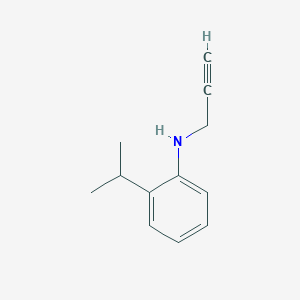
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)

